Isobutyl methylphosphonofluoridate

Description

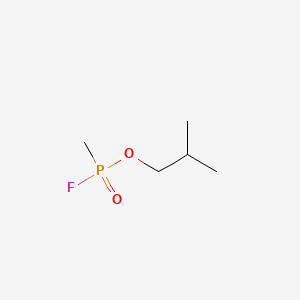

Structure

2D Structure

3D Structure

Properties

CAS No. |

2053-81-8 |

|---|---|

Molecular Formula |

C5H12FO2P |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

1-[fluoro(methyl)phosphoryl]oxy-2-methylpropane |

InChI |

InChI=1S/C5H12FO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 |

InChI Key |

UNEQLTBUKVDOIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=O)(C)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Isobutyl Methylphosphonofluoridate

Established Synthetic Pathways for O-Alkyl Methylphosphonofluoridates

The general synthesis of O-alkyl methylphosphonofluoridates, including the isobutyl derivative, typically involves the preparation of a key intermediate, a methylphosphonate (B1257008) ester, followed by halogenation to introduce the fluorine atom.

Reactions Involving Methylphosphonyl Dihalides and Isobutyl Alcohol

A primary route to O-alkyl methylphosphonofluoridates involves the reaction of a methylphosphonyl dihalide, most commonly methylphosphonyl difluoride (DF) or methylphosphonyl dichloride (Dichlor), with an alcohol. nih.gov In the case of isobutyl methylphosphonofluoridate, isobutyl alcohol would be the chosen reagent.

The reaction with methylphosphonyl difluoride proceeds through a nucleophilic substitution at the phosphorus center, where the oxygen of isobutyl alcohol attacks the phosphorus atom, displacing one of the fluorine atoms. This reaction yields this compound and hydrogen fluoride (B91410) as a byproduct. rsc.org

Reaction Scheme: CH₃P(O)F₂ + (CH₃)₂CHCH₂OH → (CH₃)₂CHCH₂O-P(O)(CH₃)F + HF

A similar two-step process can be employed using methylphosphonyl dichloride. First, the dichloride is reacted with isobutyl alcohol to form isobutyl methylphosphonochloridate. This intermediate is then subjected to a fluorinating agent to replace the chlorine atom with fluorine, yielding the final product.

Michaelis-Arbusov Reaction in Phosphonate (B1237965) Ester Synthesis

The Michaelis-Arbusov reaction is a cornerstone in the synthesis of phosphonate esters, which are critical precursors for O-alkyl methylphosphonofluoridates. diva-portal.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. For the synthesis of a precursor to this compound, one could envision a reaction between a trialkyl phosphite and a methyl halide to form a dialkyl methylphosphonate.

General Michaelis-Arbusov Reaction: P(OR)₃ + CH₃X → CH₃P(O)(OR)₂ + RX

A specific synthetic route for labeled sarin (B92409), a related compound, illustrates this principle. diva-portal.org Triethyl phosphite is reacted with labeled methyl iodide to produce diethyl methylphosphonate. This phosphonate is then hydrolyzed to methylphosphonic acid, which can be further converted to the final product. diva-portal.org A similar pathway could be adapted for the synthesis of this compound by using appropriate starting materials.

| Reactant 1 | Reactant 2 | Product (Phosphonate Ester) |

| Triethyl phosphite | Methyl iodide | Diethyl methylphosphonate |

| Trimethyl phosphite | Methyl iodide | Dimethyl methylphosphonate |

This table showcases examples of the Michaelis-Arbusov reaction to form key phosphonate ester intermediates.

Halogenation Reagents and Strategies for P-F Bond Formation

The final and critical step in the synthesis of this compound is the formation of the phosphorus-fluorine (P-F) bond. This is typically achieved by introducing a fluorinating agent to a suitable precursor, such as an O-isobutyl methylphosphonic acid or its corresponding chloride.

A variety of fluorinating agents can be employed in modern organic synthesis. nih.gov While classical methods might use simple fluoride salts, more recent developments have introduced a range of specialized reagents for efficient and selective fluorination. These include:

Sulfuryl chloride fluoride (SO₂ClF)

Potassium fluoride (KF) in various solvents

Diethylaminosulfur trifluoride (DAST)

XtalFluor-E and XtalFluor-M

The choice of fluorinating agent and reaction conditions is crucial for maximizing the yield and purity of the final product. For instance, some O-alkyl methylphosphonofluoridates have been prepared by reacting dicyclohexylamine (B1670486) salts of O-alkyl hydrogen methylphosphonothioates with 2,4,6-trinitrofluorobenzene. researchgate.net

Another strategy involves the direct oxidation and fluorination of P(V)-H compounds. For example, a combination of 2,3-dichloro-5,6-dicyano-4-benzoquinone (DDQ), catalytic copper(II) bromide, and sodium fluoride can produce phosphinic fluorides. nih.gov Hypervalent iodine reagents like TolIF₂ have also proven effective in this transformation. nih.gov

Stereoselective Synthesis and Chiral Considerations

This compound is a chiral molecule due to the four different substituents attached to the tetrahedral phosphorus atom. This chirality leads to the existence of two enantiomers, which can exhibit different biological activities.

Enantiomeric Forms and Stereochemical Control in Organophosphorus Synthesis

The phosphorus atom in this compound is a stereocenter. The two enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. The stereochemistry of organophosphorus compounds is a well-established field, and the control of stereochemistry during synthesis is a significant challenge and area of research.

The synthesis of a specific enantiomer, or an enrichment of one over the other, requires stereoselective synthetic methods. This can be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries that direct the reaction to favor the formation of one enantiomer. The stereochemical outcome of nucleophilic substitution reactions at the phosphorus center can proceed with either inversion or retention of configuration, depending on the reaction mechanism and the nature of the reactants. researchgate.net

Synthesis of Optically Active O-Isopropyl Methylphosphonofluoridate

Research into the synthesis of optically active O-isopropyl methylphosphonofluoridate (sarin) provides a blueprint for the potential stereoselective synthesis of the isobutyl analogue. researchgate.net Methods have been developed to prepare the individual enantiomers of isopropyl methylphosphonochloridate, which can then be converted to the corresponding fluoridate. researchgate.net

One approach involves the use of optically active starting materials. For instance, a series of stereospecific reactions starting from (−)-(isoPrO)MeP(O)H has been used to establish the absolute configuration of related chiral organophosphorus compounds. researchgate.net Displacement reactions involving the chiral phosphonochloridates have been shown to proceed with inversion of configuration. researchgate.net

Synthesis of Radiolabeled this compound for Mechanistic Investigations

The synthesis of radiolabeled organophosphorus compounds is essential for studying their behavior, including metabolic pathways and interactions with biological systems. moravek.com For this compound and related compounds, isotopic labeling typically involves incorporating either Carbon-14 (¹⁴C) or Phosphorus-32 (³²P).

Alternatively, labeling with Phosphorus-32 allows for tracing the phosphorus atom itself. The synthesis of ³²P-labeled sarin has been described, and the methodology is adaptable for the isobutyl analogue. cdnsciencepub.comcdnsciencepub.com This process begins with elemental red phosphorus, which is irradiated to produce the radioactive ³²P isotope. cdnsciencepub.com The irradiated phosphorus is then converted through a multi-stage synthesis into the final phosphonofluoridate. cdnsciencepub.comcdnsciencepub.com Procedures have been developed for the safe handling of multicurie quantities of irradiated phosphorus to produce a final product with high specific activity. cdnsciencepub.comcdnsciencepub.com

Small-Scale Synthesis Techniques for Research and Analytical Standards

The production of this compound for research and as an analytical standard requires precise, small-scale synthetic methods that ensure high purity. These laboratory-scale techniques often mirror the general synthetic routes but are optimized for control and yield on a milligram to gram scale.

A versatile three-stage route has been developed for synthesizing various alkyl hydrogen methylphosphonates, including the isobutyl derivative, which serve as immediate precursors to the final fluoridate. researchgate.net This process involves:

Transesterification: Trimethyl phosphite is reacted with isobutyl alcohol in the presence of a sodium catalyst to produce the mixed phosphite, isobutyl dimethyl phosphite. researchgate.net

Michaelis-Arbusov Reaction: The resulting mixed phosphite is treated with methyl iodide, which rearranges the compound into isobutyl methyl methylphosphonate. researchgate.net

Selective Demethylation: The isobutyl methyl methylphosphonate is selectively demethylated using an agent like bromotrimethylsilane. Subsequent methanolysis of the resulting silyl (B83357) ester yields isobutyl hydrogen methylphosphonate with high purity. researchgate.net

This alkyl hydrogen methylphosphonate can then be converted to the final product via chlorination and fluorination. Furthermore, specific methods have been developed for micro-scale synthesis, focusing on minimizing the handling of toxic intermediates and maximizing yield. These can involve novel halogenating reagents, including solid-phase reagents, to improve reaction efficiency and simplify purification on a small scale. The synthesis of enantiomerically pure nerve agent model compounds has also been performed to study stereoselective interactions with enzymes, a process that inherently requires meticulous small-scale techniques. nih.gov

Precursor Chemistry and Intermediate Compounds in this compound Production

The production of this compound relies on a well-established sequence of chemical transformations involving several key precursors and intermediate compounds. The most common synthetic pathway proceeds through two critical chlorinated and fluorinated intermediates. wikipedia.orgwikipedia.org

The primary intermediate is Methylphosphonyl dichloride (DC) , an organophosphorus compound that serves as a branching point for the synthesis of various phosphonates. wikipedia.org It can be synthesized by several methods, including the oxidation of methyldichlorophosphine (B1584959) or, more commonly, by the chlorination of dimethyl methylphosphonate (DMMP) with a chlorinating agent like thionyl chloride. wikipedia.orgresearchgate.net

The second crucial intermediate is Methylphosphonyl difluoride (DF) . This compound is the immediate precursor to sarin-type nerve agents. wikipedia.orgnih.gov It is prepared by the fluorination of Methylphosphonyl dichloride, typically using a fluorinating agent such as sodium fluoride (NaF) or hydrogen fluoride (HF). wikipedia.orgwikipedia.org

The final step in the synthesis is the reaction of Methylphosphonyl difluoride with isobutyl alcohol. wikipedia.org This reaction attaches the isobutoxy group to the phosphorus atom, displacing a fluoride to form the final product, this compound, and hydrogen fluoride as a byproduct. wikipedia.org

The table below summarizes the key precursors and intermediates in this synthetic pathway.

| Compound Name | Chemical Formula | Role in Synthesis |

| Dimethyl methylphosphonate (DMMP) | C₃H₉O₃P | Starting material for the production of Methylphosphonyl dichloride. researchgate.net |

| Methylphosphonyl dichloride (DC) | CH₃Cl₂OP | Key intermediate; chlorinated precursor to Methylphosphonyl difluoride. wikipedia.org |

| Methylphosphonyl difluoride (DF) | CH₃POF₂ | Immediate fluorinated precursor; reacts with alcohol to form the final product. wikipedia.org |

| Isobutyl alcohol | C₄H₁₀O | Reactant in the final esterification step. wikipedia.org |

| Isobutyl hydrogen methylphosphonate | C₅H₁₃O₃P | Advanced precursor that can be converted to the final product. researchgate.net |

During the synthesis, particularly in the final step, side reactions can occur, leading to the formation of byproducts such as diisopropyl methylphosphonate (in the case of sarin synthesis), which arises from the reaction of a second alcohol molecule with the newly formed product. wikipedia.org

Chemical Reactivity and Reaction Mechanisms of Isobutyl Methylphosphonofluoridate

Hydrolytic Reactivity and Pathways

The principal chemical degradation pathway for O-isopropyl methylphosphonofluoridate in aqueous environments is hydrolysis. rsc.orgresearchgate.net This reaction involves the cleavage of the labile P-F bond by a nucleophilic agent, most commonly water or a hydroxide (B78521) ion. wikipedia.org The primary, non-toxic products of this reaction are O-isopropyl methylphosphonic acid (IMPA) and hydrofluoric acid. researchgate.netwikipedia.org In a slower subsequent reaction, IMPA can further hydrolyze to methylphosphonic acid (MPA). researchgate.net

The rate of hydrolysis is significantly influenced by the pH of the solution. At a neutral pH and room temperature, Sarin (B92409) has a half-life of approximately 5.4 to 80 hours. nih.govnrt.org However, this rate is dramatically accelerated under alkaline conditions. nih.gov For instance, at a pH of 9, the half-life can be reduced to just 15 minutes, and at pH 11, it is as short as 0.5 minutes at 25°C. researchgate.netnih.gov

Kinetics and Mechanisms of Alkaline Hydrolysis

The alkaline hydrolysis of O-isopropyl methylphosphonofluoridate is a bimolecular reaction, classified as first-order with respect to both the organophosphate and the hydroxide ion. chemrxiv.orgscispace.com The mechanism is understood to be a one-stage SN2-type reaction. scispace.comcapes.gov.br This process involves a direct nucleophilic attack by the hydroxide ion (OH⁻) on the highly electrophilic phosphorus center. scispace.comrsc.org

Metal Ion Catalysis in the Hydrolysis of O-Isopropyl Methylphosphonofluoridate

The rate of hydrolysis of O-isopropyl methylphosphonofluoridate can be significantly enhanced by the presence of metal ions. acs.org Divalent metal ions, in particular, have been shown to be effective catalysts. acs.orge3s-conferences.org Ions such as copper(II) and magnesium(II) can accelerate the degradation process. acs.orgacs.org For example, the presence of Ca²⁺ and Mg²⁺ ions in seawater is credited with increasing Sarin's hydrolysis rate by nearly 40-fold compared to pure water under similar conditions. e3s-conferences.org

The catalytic mechanism generally involves the metal ion acting as a Lewis acid. mdpi.com It coordinates to the phosphoryl oxygen or the fluorine atom of the Sarin molecule. This interaction increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water or hydroxide ions. researchgate.net

Role of Specific Catalysts (e.g., Cu(II)-en Chelates, Primary Amines, Nitrogen-Containing Bases) in Hydrolytic Deactivation

Specific catalysts have been developed and studied for their efficiency in deactivating O-isopropyl methylphosphonofluoridate through hydrolysis.

Cu(II)-en Chelates : Copper(II) complexes with chelating ligands like ethylenediamine (B42938) (en) are known to be potent catalysts for the hydrolysis of organophosphorus compounds. researchgate.netresearchgate.netiupac.org Computational studies suggest that the Cu(II)-en chelate facilitates hydrolysis by activating the Sarin molecule. researchgate.netnih.gov One proposed mechanism involves the formation of a complex between the chelate and the Sarin molecule, which enhances the subsequent attack by a hydroxide nucleophile. researchgate.net The role of water molecules in the catalytic cycle is considered crucial, with a pathway involving the Cu(II)-en chelate and one water molecule being identified as highly plausible. researchgate.netnih.gov

Primary Amines and Nitrogen-Containing Bases : Various nitrogen-containing bases have been investigated for their ability to promote the hydrolysis of Sarin and its simulants. rsc.orgrsc.orgresearchgate.net The effectiveness and the resulting product distribution are highly dependent on the basicity of the specific base used and the amount of available water. rsc.org Generally, these bases function by increasing the concentration of hydroxide ions in the solution. However, a key consideration is that the acidic hydrolysis products (like hydrofluoric acid) can protonate and neutralize the basic catalyst. rsc.org This often necessitates the use of excess base to drive the reaction to completion. rsc.org

Stereochemical Aspects of Hydrolytic Reactions

O-isopropyl methylphosphonofluoridate is a chiral molecule due to the four different substituents attached to the central phosphorus atom. wikipedia.orgnih.gov It is typically produced as a racemic mixture of its two enantiomers, (S)P and (R)P. wikipedia.org The (S)P-enantiomer is noted to be significantly more biologically active. nih.govresearchgate.net

The stereochemistry of the molecule can influence its hydrolysis. Certain catalysts, particularly enzymes, exhibit stereoselectivity, meaning they preferentially hydrolyze one enantiomer over the other. For instance, the wild-type enzyme phosphotriesterase (PTE) shows a preference for hydrolyzing the (R)P-isomer of Sarin analogues. researchgate.netnih.gov This stereoselectivity can be reversed or altered through directed evolution of the enzyme, creating variants with enhanced activity toward the more toxic (S)P-isomer. researchgate.netnih.gov

Thermal Decomposition Pathways

When subjected to heat, O-isopropyl methylphosphonofluoridate undergoes decomposition. nih.gov The process yields a variety of phosphorus-containing products along with propene. nih.govresearchgate.net The rate of this thermal decomposition is dependent on temperature and is accelerated by the presence of acids. nih.gov At its boiling point (158°C), the decomposition is quite rapid. nih.govnih.gov

Kinetics and Products of Thermal Decomposition of Isopropyl Methylphosphonofluoridate

Early kinetic studies on the thermal decomposition of pure O-isopropyl methylphosphonofluoridate suggested that the process involves a bimolecular, autocatalytic reaction, meaning the acidic products of the decomposition can themselves catalyze further breakdown. dtic.mil

The primary products identified from thermal decomposition include:

Propene

Methylphosphonic acid

Di-isopropyl methylphosphonate (B1257008) researchgate.net

More recent research using thermocatalytic methods has provided further insight. Studies on surfaces like titanium dioxide (TiO₂) show that the decomposition mechanism can vary. On pristine TiO₂ surfaces, decomposition can proceed via the cleavage of the O-C bond. acs.org In the presence of surface defects like oxygen vacancies, the energy barriers for cleaving the P-F and P-OR bonds are significantly reduced, making these pathways more favorable at moderate temperatures. acs.org Ab initio molecular dynamics simulations on alumina (B75360) surfaces also show temperature-dependent pathways, with C-O bond cleavage being a key initial step. acs.org

Compound Names Table

| Common Name/Acronym | Chemical Name |

| Sarin (GB) | O-Isopropyl methylphosphonofluoridate |

| IMPA | Isopropyl methylphosphonic acid |

| MPA | Methylphosphonic acid |

| DIMP | Diisopropyl methylphosphonate |

| DFP | Diisopropyl phosphorofluoridate |

| GA (Tabun) | O-Ethyl N,N-dimethylphosphoramidocyanidate |

| GD (Soman) | O-Pinacolyl methylphosphonofluoridate |

| GF (Cyclosarin) | O-Cyclohexyl methylphosphonofluoridate |

| VX | O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate |

| DMMP | Dimethyl methylphosphonate |

| Paraoxon | O,O-Diethyl O-p-nitrophenyl phosphate (B84403) |

Disproportionation Reactions and Equilibrium Constants

Disproportionation is a known reaction pathway for alkyl methylphosphonofluoridates, particularly under conditions of thermal stress such as distillation. wikipedia.org In this type of reaction, two molecules of the phosphonofluoridate react with each other, resulting in the formation of two different phosphorus-containing compounds.

For an alkyl methylphosphonofluoridate like the isopropyl analog sarin, disproportionation leads to the formation of methylphosphonyl difluoride and diisopropyl methylphosphonate (DIMP). wikipedia.org This reaction is considered a source of impurities in the synthesis process, especially if distillation is not carefully controlled. wikipedia.org The reaction can be represented as follows:

2 Alkyl Methylphosphonofluoridate ⇌ Methylphosphonyl Difluoride + Dialkyl Methylphosphonate

Oxidative Reaction Pathways

The phosphorus (V) center in isobutyl methylphosphonofluoridate is in its highest formal oxidation state and is therefore not readily susceptible to further oxidation under typical environmental conditions. The reactivity of the compound is dominated by nucleophilic attack at the phosphorus center rather than by oxidative transformations. However, the molecule can be decomposed by strong oxidizing agents, a principle utilized in some decontamination methods. nrt.org

The chemical oxidative transformation of phosphonofluoridates is primarily a topic of interest for decontamination and destruction. Strong oxidizing agents can degrade the molecule, although the specific pathways are complex.

For instance, hydrogen peroxide (H₂O₂) solutions are known to effectively decompose sarin. researchgate.net The reaction is not a simple oxidation of the phosphorus center but rather a perhydrolysis, where the perhydroxyl anion (HOO⁻) acts as a potent nucleophile, attacking the phosphorus atom and leading to the cleavage of the P-F bond. This results in the formation of the non-toxic corresponding phosphonic acid. researchgate.net

Other powerful oxidizing systems can also lead to the breakdown of the molecule, potentially involving the cleavage of the P-C or C-O bonds, although these reactions are less characterized than hydrolysis and other nucleophilic substitutions. Studies focusing on the toxicological effects of nerve agents have noted the induction of oxidative stress in biological systems, which involves the generation of reactive oxygen species. nih.govresearchgate.net However, this is a secondary biological effect and not a direct chemical oxidative transformation of the agent itself.

Nucleophilic Substitution Reactions at the Phosphorus Center

The most significant aspect of the chemical reactivity of this compound is the susceptibility of the phosphorus-fluorine (P-F) bond to nucleophilic attack. The phosphorus atom is electrophilic due to the electron-withdrawing effects of the fluorine and oxygen atoms. This makes it a prime target for a wide range of nucleophiles. wikipedia.org The general mechanism is a bimolecular nucleophilic substitution (SN2-type) at a tetrahedral phosphorus center. libretexts.orglibretexts.orgsavemyexams.com

The reaction involves the nucleophile attacking the phosphorus atom, leading to a transient trigonal bipyramidal intermediate or transition state, followed by the departure of the fluoride (B91410) ion, which is a good leaving group. wikipedia.org

Key Nucleophilic Reactions:

Hydrolysis: Reaction with water is a primary degradation pathway. wikipedia.org It leads to the formation of isobutyl methylphosphonic acid and hydrofluoric acid. The rate of this reaction is highly dependent on pH, being significantly faster in alkaline conditions due to the higher concentration of the more potent hydroxide ion (OH⁻) nucleophile. wikipedia.orgacs.org

Reaction with Amines: Primary amines can act as catalysts for the hydrolysis of phosphonofluoridates. acs.org

Reaction with Oximes and Hydroxamates: These compounds are particularly effective nucleophiles for phosphonofluoridates and form the basis of many antidotes for nerve agent poisoning by reactivating inhibited enzymes through a similar nucleophilic substitution mechanism. nih.gov

The table below summarizes various nucleophilic substitution reactions at the phosphorus center.

| Nucleophile (Nu⁻) | Reactant | Product | Significance |

| Water (H₂O) | This compound | Isobutyl Methylphosphonic Acid + HF | Environmental degradation pathway. wikipedia.org |

| Hydroxide (OH⁻) | This compound | Isobutyl Methylphosphonic Acid + F⁻ | Decontamination (alkaline hydrolysis). wikipedia.org |

| Primary Amines | This compound | Phosphonamidate | Catalysis of hydrolysis. acs.org |

| Oximes (R₂C=NOH) | This compound | O-phosphonylated oxime | Basis for medical countermeasures. nih.gov |

Interactions with Chemical Surfaces and Environmental Matrices

The interaction of this compound with surfaces and its fate in environmental matrices are critical for understanding its persistence and for developing effective decontamination strategies.

In the environment, this compound is considered non-persistent due to its susceptibility to hydrolysis. army.mil Its persistence is influenced by weather conditions such as temperature and humidity, as well as the nature of the contaminated surface. nrt.orgarmy.mil Porous materials like soil, concrete, and fabrics can absorb the agent, acting as sinks and prolonging its presence. nrt.org

Surface Interactions: The adsorption and subsequent reaction of phosphonofluoridates on various surfaces, particularly metal oxides, have been extensively studied.

Adsorption: The molecule typically adsorbs onto surfaces via the phosphoryl (P=O) group's oxygen atom interacting with Lewis acid sites on the surface material (e.g., metal ions in metal oxides like ZnO). acs.orgresearchgate.netacs.org

Decomposition on Surfaces: The reactivity on surfaces can be complex. On hydroxylated surfaces (surfaces with -OH groups), decomposition is often enhanced. For sarin on zinc oxide (ZnO), quantum chemical modeling has shown that decomposition can proceed via different pathways, including the cleavage of the P-F bond to form isopropyl methylphosphonic acid, or even a novel elimination reaction. acs.org The presence of water can facilitate these degradation reactions but may also compete for active adsorption sites on the surface. acs.org

Environmental Matrices:

Water: The primary degradation pathway in water is hydrolysis to isobutyl methylphosphonic acid and fluoride. The half-life is dependent on pH and temperature. nist.gov

Soil: In soil, the fate of the compound is governed by a combination of adsorption to soil particles (especially clay and organic matter) and hydrolysis. The rate of hydrolysis can be influenced by the soil's pH and water content. cdc.gov The hydrolysis products, such as isobutyl methylphosphonic acid, can be further degraded by microorganisms. nih.gov

The table below summarizes the key interactions in different matrices.

| Matrix/Surface | Primary Interaction(s) | Key Factors | Resulting Products |

| Water | Hydrolysis | pH, Temperature | Isobutyl Methylphosphonic Acid, Fluoride |

| Soil | Adsorption, Hydrolysis | Soil type, pH, Moisture content | Isobutyl Methylphosphonic Acid |

| Metal Oxides (e.g., ZnO) | Adsorption (via P=O), Catalytic Decomposition | Surface hydroxylation, Temperature | Isobutyl Methylphosphonic Acid, Propene (from analog) |

| Porous Polymers/Fabrics | Absorption/Adsorption | Material type, Porosity | Trapped agent, slow release, eventual hydrolysis |

Degradation and Deactivation Chemistry of Isobutyl Methylphosphonofluoridate

Environmental Degradation Pathways

The environmental persistence of organophosphorus compounds like Isobutyl methylphosphonofluoridate is a critical factor in assessing their long-term impact. Degradation occurs through several natural processes, including hydrolysis, photolysis, and biodegradation.

The primary mechanism for the breakdown of G-series agents in the environment is hydrolysis, a chemical reaction with water. wikipedia.org In aqueous solutions, the phosphorus-fluorine (P-F) bond is susceptible to cleavage by nucleophilic agents like water and hydroxide (B78521) ions. wikipedia.org This process leads to the formation of less toxic phosphonic acid derivatives. wikipedia.org

For Sarin (B92409), hydrolysis initially yields isopropyl methylphosphonic acid (IMPA), a substance not commonly found in nature, making it a key indicator of Sarin's presence. wikipedia.org IMPA then further degrades to methylphosphonic acid (MPA), which can also be a byproduct of other organophosphates. wikipedia.org The rate of hydrolysis is significantly influenced by pH. At a neutral pH of 7, the half-life of Sarin is estimated to be between 100 to 150 hours. This decomposition is accelerated in both acidic and alkaline conditions. wikipedia.org

In soil, the degradation process is more complex due to the interaction with various soil components. Studies on Sarin and Soman in different soil types, including red clay, tan sandy clay, and brown sandy clay loam, have shown that these agents can be extracted with varying efficiencies. nih.gov Recovery of Sarin and Soman from aqueous soil extracts ranged from 20-90%, while their hydrolysis products were extracted with over 80% recovery. nih.gov This suggests that while the parent compounds may be retained to some extent, their breakdown products are more readily leached. The persistence of these degradation products has been demonstrated by the detection of Sarin's breakdown products in soil samples years after a chemical attack. hrw.org

Table 1: Hydrolysis of Sarin (GB) as an Analog for this compound

| Parameter | Value | Reference |

|---|---|---|

| Primary Hydrolysis Product | Isopropyl methylphosphonic acid (IMPA) | wikipedia.org |

| Secondary Hydrolysis Product | Methylphosphonic acid (MPA) | wikipedia.org |

| Half-life at pH 7 | ~100-150 hours | wikipedia.org |

Photolytic degradation, the breakdown of compounds by light, is another environmental pathway for organophosphorus agents. Ultraviolet (UV) irradiation is a major catalyst for the degradation of many chemical compounds. nih.gov While specific studies on the photolysis of this compound are scarce, research on other chemical agents demonstrates the significance of this process. For instance, the degradation of an experimental antimalarial agent was significantly accelerated by UV irradiation. nih.gov This suggests that sunlight can contribute to the breakdown of organophosphorus compounds in the environment, although the specific products and rates for this compound require further investigation.

Microbial consortia, or communities of microorganisms, play a crucial role in the breakdown of organic pollutants. nih.govresearchgate.net These consortia can utilize a wide range of substances as nutrients, leading to their degradation. nih.gov The process of biodegradation is influenced by various factors, including the number of capable microorganisms, environmental conditions like temperature and pH, and the bioavailability of the substrate. nih.gov

The use of microbial consortia for the bioremediation of hazardous compounds is a growing field of research. frontiersin.org Studies have shown that mixed microbial communities can effectively degrade various pollutants, including herbicides and fuel oxygenates like MTBE. frontiersin.orgnih.govresearchgate.net

The primary hydrolysis product of Sarin, Isopropyl Methylphosphonic Acid (IMPA), can be further broken down by microorganisms. nih.gov Research has demonstrated that mixed microbial cultures can be acclimated to use IMPA as a sole phosphorus source. nih.gov These microorganisms transform IMPA into methylphosphonic acid (MPA) and inorganic phosphate (B84403). nih.gov The ability of these cultures to degrade IMPA improves with extended exposure. nih.gov Initial concentrations of IMPA in the range of 85 to 90 mg/L were degraded to non-detectable levels within 75 hours by acclimated microbial consortia. nih.gov

The efficiency of microbial degradation is subject to various environmental factors. nih.govdtu.dk The rate of biodegradation can be influenced by the concentration of the pollutant, with high concentrations sometimes inhibiting microbial activity. dtu.dk However, in the case of IMPA degradation, studies have shown that concentrations up to 1250 mg/L did not inhibit the activity of the tested microbial consortia. nih.gov

Other critical factors include temperature, pH, and the availability of nutrients. nih.govmdpi.com The presence of other carbon sources can also impact the degradation of a target compound. nih.gov For instance, the presence of free phosphate in a reactor can suppress the degradation of IMPA, as microorganisms may preferentially utilize the more readily available phosphate source. nih.gov The composition of the microbial community itself is also a key determinant of degradation efficiency and is influenced by the substrate and environmental conditions. mdpi.com

Table 2: Microbial Degradation of IMPA

| Factor | Observation | Reference |

|---|---|---|

| Microbial Cultures | Acclimated mixed cultures can use IMPA as a phosphorus source. | nih.gov |

| Degradation Products | Methylphosphonic acid (MPA) and inorganic phosphate. | nih.gov |

| Degradation Rate | Initial 85-90 mg/L of IMPA degraded within 75 hours. | nih.gov |

| Inhibitory Concentration | No inhibition observed up to 1250 mg/L of IMPA. | nih.gov |

Biodegradation Mechanisms by Microbial Consortia

Engineered Deactivation Technologies

In addition to natural degradation, various engineered technologies have been developed for the rapid and effective neutralization of chemical warfare agents. These methods are crucial for decontamination of personnel, equipment, and contaminated sites. usgovcloudapi.net

Common chemical decontamination methods involve oxidation and hydrolysis. nih.gov Alkaline solutions, such as sodium hydroxide, are used to accelerate the hydrolysis of nerve agents. dtic.mil Bleaching powder (calcium hypochlorite) and sodium hypochlorite (B82951) solutions have historically been used for decontamination. drdo.gov.in Decontamination Solution 2 (DS2), a non-aqueous solution, is effective against a range of agents but can be corrosive. drdo.gov.in Newer formulations, like DF200, are non-corrosive, biodegradable aqueous foams containing alkaline hydrogen peroxide that are effective against G-series agents. dtic.mil

Enzymatic degradation represents a promising, environmentally friendly approach. mdpi.com Enzymes like organophosphorus hydrolase (OPH) and diisopropyl fluorophosphatase (DFPase) can catalyze the hydrolysis of organophosphorus compounds with high efficiency. mdpi.come3s-conferences.orgacs.orgresearchgate.net Engineered enzymes have been developed that can degrade high concentrations of G-series agents in minutes. mdpi.comnih.gov These enzymes can be incorporated into solutions or foams for surface decontamination. nih.govmdpi.com

Other innovative approaches include the use of dealkylating agents based on Schiff bases that cleave the phosphate ester bond, producing non-toxic, solid byproducts that are easily disposable. homelandsecuritynewswire.com Additionally, catalytic degradation using materials that mimic the active sites of enzymes is an active area of research. researchgate.net

Table 3: Engineered Deactivation Technologies for G-Series Agents

| Technology | Description | Reference |

|---|---|---|

| Alkaline Hydrolysis | Uses caustic solutions like sodium hydroxide to break down agents. | dtic.milcdc.gov |

| Oxidation | Employs oxidizing agents like hypochlorite solutions. | nih.govdrdo.gov.in |

| Decontamination Foams | Formulations like DF200 provide a non-corrosive and effective means of decontamination. | dtic.mil |

| Enzymatic Degradation | Utilizes enzymes like OPH and DFPase for rapid and specific hydrolysis. | e3s-conferences.orgmdpi.comnih.govnih.govnih.gov |

Chemical Decontamination Approaches

Common chemical decontamination methods for this compound involve the use of reactive solutions such as hypochlorite and hydrogen peroxide, which facilitate its conversion to less toxic substances.

Hypochlorite Solutions:

Hypochlorite solutions are effective in neutralizing this compound primarily through hydrolysis. The rate of this reaction is dependent on the concentration of the hypochlorite ion and the pH of the solution. Research has shown that the decomposition of this compound by hypochlorite follows first-order kinetics with respect to both the nerve agent and the hypochlorite ion. dtic.mil For instance, in a dilute aqueous solution at a pH of 6.0 and a temperature of 34°C, the half-life of a 2 x 10⁻⁴ M solution of the agent in the presence of 1.42 x 10⁻³ M hypochlorite ion was found to be 12 minutes. dtic.mil The reaction rate approximately doubles for every 10°C increase in temperature. dtic.mil The primary mechanism involves the nucleophilic attack of the hypochlorite ion on the phosphorus center, leading to the cleavage of the P-F bond.

| Decontamination Agent | Conditions | Half-life | Reference |

| Hypochlorite Solution | pH 6.0, 34°C | 12 minutes | dtic.mil |

| Hydrogen Peroxide (3%) | Ambient Temperature | ~5 hours | dtic.mil |

| Hydrogen Peroxide (10%) | Ambient Temperature | Faster than 3% | dtic.mil |

Hydrogen Peroxide:

Hydrogen peroxide is another effective decontaminant, acting through perhydrolysis. Mild treatment with hydrogen peroxide solutions (3-30%) can efficiently decompose the compound. dtic.milresearchgate.net Studies on activated carbon surfaces have shown that a 3% hydrogen peroxide solution can lead to near-complete decomposition within approximately 5 hours at ambient temperatures. dtic.mil Higher concentrations of hydrogen peroxide (10-30%) accelerate this degradation. dtic.mil The perhydrolysis reaction is believed to be favored due to the microenvironment of activated carbon, which may have basic sites that promote the reaction. dtic.milresearchgate.net

Catalytic Deactivation Strategies

Catalytic methods offer a promising avenue for the efficient and rapid deactivation of this compound. These strategies often employ photocatalysis and various metal oxides to accelerate the degradation process.

Photocatalysis and Metal Oxides:

Semiconductor metal oxides such as titanium dioxide (TiO2) and zinc oxide (ZnO) have demonstrated significant photocatalytic activity in the degradation of organophosphorus compounds. When irradiated with light of sufficient energy, these materials generate electron-hole pairs, which in turn produce highly reactive oxygen species that can break down the nerve agent.

Composite materials, such as copper nanoparticles on TiO2 aerogels (Cu/TiO2), have shown enhanced degradation capabilities. These materials exhibit high dark degradation rates due to hydrolytically active sites at the Cu||TiO2 interface, which are further accelerated under illumination. nih.gov The TiO2 component provides a high surface area for adsorption, while the copper nanoparticles increase the abundance of hydrolytically active hydroxyl sites. nih.gov Under broadband illumination, the degradation is accelerated, and the breakdown products are more fully mineralized. nih.gov

Metal-organic frameworks (MOFs), particularly those based on zirconium (Zr-MOFs), have emerged as highly effective catalysts for the hydrolysis of this compound. researchgate.netacs.orgnih.govacs.org The mechanism involves the binding of the agent to a Lewis acidic Zr site, followed by nucleophilic attack by a water molecule or a hydroxyl group on the MOF's secondary building unit. acs.org The catalytic efficiency of different Zr-MOFs varies, with MOF-808 showing particularly fast hydrolysis rates. acs.org

| Catalyst | Deactivation Method | Key Findings | Reference |

| Cu/TiO2 Aerogels | Photocatalysis | Enhanced degradation in dark and under illumination. | nih.gov |

| Zr-based MOFs (e.g., MOF-808) | Catalytic Hydrolysis | Highly effective, with the rate depending on the MOF structure. | acs.orgnih.gov |

Advanced Reagents for Enhanced Degradation

The degradation of this compound can be further enhanced by the use of certain reagents, including nitrogen-containing bases, which can act as catalysts.

Nitrogen-Containing Bases:

While some nitrogen-containing bases like tributylamine (B1682462) can act as stabilizers, others can promote the degradation of organophosphorus compounds. wikipedia.org For instance, the incorporation of azole bases, such as imidazole (B134444) and triazoles, into the structure of metal-organic frameworks has been shown to enhance the catalytic degradation of organophosphate nerve agent mimics. dtic.mil The amine groups in these bases can facilitate the hydrolysis of the P-F bond. Studies on Zr-based MOFs have shown that the presence of an amine, either as part of the MOF structure (e.g., UiO-66-NH2) or in the agent itself, is a critical factor governing the degradation rates in water. acs.org

Characterization of Degradation Products

The degradation of this compound results in the formation of several breakdown products, with isopropyl methylphosphonic acid (IMPA) and methylphosphonic acid (MPA) being the most significant.

Formation and Chemical Stability of Isopropyl Methylphosphonic Acid (IMPA)

The initial and most critical step in the degradation of this compound is the hydrolysis of the P-F bond, which leads to the formation of Isopropyl Methylphosphonic Acid (IMPA). wikipedia.org This reaction can be facilitated by water, hydroxide ions, or various catalysts. wikipedia.org The formation of IMPA is a key indicator of the breakdown of the parent compound.

The chemical stability of IMPA is influenced by environmental conditions such as pH. The acid dissociation constant (pKa) for IMPA is approximately 2.24. nih.gov This indicates that it is a moderately strong acid and will exist predominantly in its ionized form in neutral or basic solutions. The stability of phosphonic acids can be affected by pH, with hydrolysis rates of related compounds showing dependence on the acidity or basicity of the medium. nih.gov

| Degradation Product | Formation Pathway | Key Chemical Properties | Reference |

| Isopropyl Methylphosphonic Acid (IMPA) | Hydrolysis of the P-F bond in this compound. | pKa ≈ 2.24 | nih.gov |

Methylphosphonic Acid (MPA) and Other Terminal Degradants

Isopropyl Methylphosphonic Acid (IMPA) is not the final degradation product. It undergoes further, slower hydrolysis to yield Methylphosphonic Acid (MPA). acs.orgwikipedia.org This subsequent degradation step involves the cleavage of the isopropyl ester bond. MPA is a common terminal degradant for several organophosphorus nerve agents. nih.govnih.gov

Methylphosphonic acid is a stable compound, particularly resistant to further hydrolysis, photolysis, and thermal decomposition. nih.gov It is soluble in water and alcohol and is incompatible with strong oxidizing agents and strong bases. chemicalbook.comchemicalbook.com The pKa values for MPA are approximately 2.38 and 7.74, indicating it is a diprotic acid. chemicalbook.com

| Degradation Product | Formation Pathway | Key Chemical Properties | Reference |

| Methylphosphonic Acid (MPA) | Hydrolysis of Isopropyl Methylphosphonic Acid (IMPA). | pKa1 ≈ 2.38, pKa2 ≈ 7.74; Stable to further degradation. | nih.govchemicalbook.com |

Identification of Intermediary Species in Deactivation Processes

The degradation of this compound proceeds through a series of steps involving various intermediary species. The primary reaction is a nucleophilic attack on the phosphorus atom. wikipedia.org In enzymatic hydrolysis, this can lead to the formation of a pentavalent intermediate. nih.govacs.org Computational studies on the hydrolysis of a similar compound, DFP, suggest the formation of a phosphoacyl enzyme intermediate. nih.gov

For the hydrolysis of sarin, theoretical studies suggest that the reaction mechanism can be complex, with the potential for different pathways depending on the catalyst and conditions. acs.org In the catalytic hydrolysis by Zr-MOFs, the process involves the binding of the agent to the metal center, followed by a nucleophilic attack and subsequent elimination of the fluoride (B91410) ion. acs.orgacs.org The identification of these transient intermediates is often achieved through advanced analytical techniques such as mass spectrometry, which can detect the short-lived species formed during the reaction. nih.gov

Advanced Analytical Chemistry for Detection and Characterization of Isobutyl Methylphosphonofluoridate and Its Chemical Species

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of Isobutyl methylphosphonofluoridate, enabling its separation from interfering compounds and facilitating accurate quantification. The choice of technique is often dictated by the volatility and polarity of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The initial gas chromatographic separation is typically performed on a low- to mid-polarity capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. Following separation, the analyte enters the mass spectrometer for ionization and fragmentation.

Electron ionization (EI) is a common ionization technique used for the analysis of G-series nerve agents. oup.comoup.com The high energy of EI (typically 70 eV) results in extensive fragmentation of the molecule, producing a characteristic mass spectrum that can be used for identification. For organophosphorus compounds like this compound, fragmentation patterns are predictable. A key fragmentation pathway involves the loss of the isobutyl group (C₄H₉•), leading to a prominent ion. Another significant fragmentation is the cleavage of the P-F bond.

While specific retention time and mass spectral data for this compound are not widely published in open literature, data from its close analog, Sarin (B92409) (isopropyl methylphosphonofluoridate), provides valuable insight. The mass spectrum of Sarin is characterized by a base peak at m/z 99, corresponding to the [CH₃P(O)F]⁺ ion, and other significant fragments. nist.gov For this compound, a similar fragmentation pattern is expected, with a prominent ion resulting from the loss of the isobutoxy group. For instance, the analysis of propyl isopropylphosphonofluoridate, another sarin analog, by GC/MS showed a base ion with a mass-to-charge ratio of 127.

Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions (precursor ion to product ion). This technique is particularly useful for analyzing complex samples where background interference is high. dtic.mil

Table 1: Representative GC-MS/MS Parameters for G-Series Agent Analysis

| Parameter | Value/Description |

| Gas Chromatograph | |

| Column | Mid-polarity capillary column (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Expected Fragmentation | |

| Key Fragment | Loss of the isobutoxy group |

| Other Fragments | Ions corresponding to the phosphonic acid backbone |

Note: Specific retention times and m/z transitions are instrument and method dependent and require empirical determination with an authentic standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for the analysis of the polar hydrolysis products of this compound, such as isobutyl methylphosphonic acid (IBMPA). These degradation products are not readily amenable to GC-MS analysis without derivatization due to their low volatility. nih.govnih.gov LC-MS/MS allows for their direct analysis in aqueous samples.

The primary hydrolysis product of Russian VX, a related nerve agent containing an isobutyl group, is isobutyl methylphosphonic acid. dtic.mil The analysis of such degradation products is crucial for environmental monitoring and retrospective detection of exposure. LC-MS/MS methods for these polar analytes often utilize hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with polar-endcapped columns.

Electrospray ionization (ESI) is the most common ionization technique for the LC-MS analysis of these compounds, typically operating in the positive ion mode. In MS/MS analysis, specific precursor-to-product ion transitions are monitored to ensure high selectivity and sensitivity. For instance, in the analysis of derivatized G-type nerve agents, common product ions have been identified that are characteristic of the core structure. researchgate.net

Table 2: Representative LC-MS/MS Parameters for the Analysis of Isobutyl Methylphosphonic Acid (IBMPA)

| Parameter | Value/Description |

| Liquid Chromatograph | |

| Column | HILIC or Reversed-Phase C18 with polar endcapping |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition for IBMPA | |

| Precursor Ion [M+H]⁺ | To be determined empirically |

| Product Ion(s) | Fragments related to the loss of water and the isobutyl group |

Note: Specific m/z transitions must be determined experimentally using a standard of isobutyl methylphosphonic acid.

Comprehensive Multi-dimensional Gas and Liquid Chromatography with Mass Spectrometry Detection

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced separation power. In GCxGC, the sample is subjected to two independent chromatographic separations using columns with different selectivities. This results in a structured two-dimensional chromatogram where chemically similar compounds are grouped together, facilitating their identification. The high data acquisition speed of TOF-MS is essential to capture the very narrow peaks produced by the second-dimension column. This technique has been successfully applied to the analysis of chemical warfare agents and explosives in complex matrices, suggesting its high potential for the analysis of this compound.

Similarly, comprehensive two-dimensional liquid chromatography (LCxLC) can be employed for the in-depth analysis of the hydrolysis products of this compound and other related polar compounds in intricate samples.

Spectroscopic Characterization Methods for Molecular Structure

Spectroscopic techniques are vital for the unambiguous structural elucidation of this compound and its related species. These methods provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For a compound like this compound, a combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy would provide a complete structural picture.

¹H NMR would reveal the number and connectivity of the different types of protons in the isobutyl and methyl groups. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and neighboring protons.

¹³C NMR would identify the number of unique carbon atoms in the molecule.

¹⁹F NMR would show a signal for the fluorine atom directly bonded to the phosphorus, with its chemical shift and coupling to phosphorus providing key structural information.

³¹P NMR is particularly informative for organophosphorus compounds. The chemical shift of the phosphorus atom is highly sensitive to the nature of the substituents attached to it. The coupling of the phosphorus to the neighboring fluorine and protons would be observed, confirming the structure.

Table 3: Anticipated NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Coupling Constants (J) |

| ¹H | Signals for -CH₂-, -CH-, and -CH₃ of the isobutyl group, and the P-CH₃ group. | J(H,H), J(P,H) |

| ¹³C | Signals for the four distinct carbons of the isobutyl group and the P-CH₃ carbon. | J(P,C), J(F,C) |

| ¹⁹F | A doublet due to coupling with phosphorus. | ¹J(P,F) |

| ³¹P | A doublet of multiplets due to coupling with fluorine and protons. | ¹J(P,F), ²J(P,H), ³J(P,H) |

Note: The actual chemical shifts and coupling constants need to be determined experimentally.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a molecule and its fragments, which is a powerful tool for identification and structural confirmation.

For this compound (C₅H₁₂FO₂P), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. By comparing the experimentally measured mass to the theoretical mass, a confident identification can be made. HRMS is also invaluable for analyzing the fragmentation patterns of the molecule, as the exact mass of each fragment ion can be used to determine its elemental formula, aiding in the elucidation of fragmentation pathways. This technique has proven to be superior to tandem mass spectrometry for the qualitative screening and confirmation of unexpected nerve agent metabolites.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical Exact Mass (m/z) |

| [C₅H₁₂FO₂P+H]⁺ | 155.0635 |

| Other fragment ions | To be determined experimentally |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Real-Time Spectroscopic Methods for Chemical Process Monitoring

Real-time monitoring of chemical processes is crucial for ensuring safety, efficiency, and quality control. In the context of this compound, spectroscopic methods offer non-invasive and rapid analysis, which is invaluable for tracking its formation or degradation. longdom.org Process Analytical Technology (PAT) utilizes these methods to gain a continuous understanding of chemical reactions. researchgate.net

Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, provides detailed structural information, allowing for the direct detection of functional groups within the this compound molecule. mdpi.com IR spectroscopy is effective for analyzing mixtures of organic compounds due to the unique vibrational frequencies of different metabolites. mdpi.com For instance, the characteristic P-F and P=O bond vibrations can be monitored to track the concentration of the compound in real-time. Fluorescence spectroscopy, while highly sensitive and cost-effective, may require the presence of a fluorophore or the use of fluorescent probes to be applicable for monitoring non-fluorescent species like this compound. longdom.orgmdpi.com

UV-Vis spectroscopy, a simpler and more affordable technique, can monitor changes in the concentration of reactants or products if they possess a suitable chromophore. longdom.orgmdpi.com While this compound itself lacks strong UV absorbance, this method could be employed to monitor the appearance or disappearance of other chromophoric species involved in its synthesis or degradation reactions. oup.com The selection of a specific spectroscopic method depends on the complexity of the chemical matrix, the required sensitivity, and the specific goals of the process monitoring.

Table 1: Comparison of Real-Time Spectroscopic Methods for Process Monitoring

| Spectroscopic Technique | Principle | Applicability to this compound Monitoring | Advantages | Limitations |

|---|---|---|---|---|

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Direct monitoring of characteristic bonds (P-F, P=O, C-H). | Non-invasive, provides structural information, suitable for mixture analysis. mdpi.com | Water can interfere with spectra; may have lower sensitivity for trace analysis. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complementary to IR, good for aqueous solutions, can detect P-F and P=O bonds. | Non-invasive, high specificity, less interference from water. researchgate.net | Can be more expensive; fluorescence from impurities can be an issue. |

| Fluorescence Spectroscopy | Measures the emission of light from a substance that has absorbed light. | Indirect monitoring via fluorescent probes or derivatizing agents. | Very high sensitivity, low cost. longdom.orgmdpi.com | The target analyte must be fluorescent or be made fluorescent. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a substance. | Indirect monitoring of chromophoric reactants or byproducts. | Simple, low cost, well-established. mdpi.com | Lacks structural detail, limited to analytes with chromophores. oup.com |

Sample Preparation and Extraction Methodologies for Trace Analysis

The accurate detection of trace amounts of this compound and its related species from complex matrices like soil, water, or biological fluids necessitates efficient sample preparation and extraction. johnshopkins.edu These steps are critical for concentrating the analyte, removing interfering substances, and ensuring compatibility with analytical instrumentation. epa.gov

Automated Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from liquid samples. promochrom.comnih.gov It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of solvent. Automation of this process enhances reproducibility, reduces solvent consumption, and increases sample throughput. promochrom.comresearchgate.nettechnologynetworks.com For organophosphorus compounds, C18 or other specialized sorbents can be used. scirp.orgsemanticscholar.org

Microextraction techniques are characterized by their minimal use of solvents and sample volumes, aligning with the principles of green analytical chemistry. mdpi.comnih.gov These methods offer high enrichment factors and are well-suited for trace analysis.

Solid-Phase Microextraction (SPME) : A fiber coated with a stationary phase is exposed to the sample (liquid or headspace). The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph. nih.govdntb.gov.ua

Liquid-Phase Microextraction (LPME) : This involves the extraction of analytes from an aqueous sample into a micro-drop of an immiscible organic solvent. mdpi.com Variations include single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). mdpi.commdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) : A mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. mdpi.com

The primary degradation product of this compound is isobutyl methylphosphonic acid (iBMPA). oup.com These phosphonic acids are often non-volatile and may exhibit poor chromatographic behavior. Derivatization is a chemical modification process used to convert these analytes into species that are more suitable for analysis, typically by gas chromatography-mass spectrometry (GC-MS). researchgate.netosti.gov

The goal of derivatization in this context is to increase the volatility and thermal stability of the degradation products. Common strategies involve methylation or silylation of the acidic functional group. researchgate.net Reagents like diazomethane (B1218177) and its derivatives, such as trimethylsilyldiazomethane (B103560) (TMSDAM), have been effectively used to convert alkyl methylphosphonic acids into their corresponding methyl esters. researchgate.net Another approach is the use of trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF₄), which can rapidly methylate phosphonic acids at ambient temperatures. osti.govnih.gov These derivatization reactions enhance the detectability of the degradation products, allowing for their sensitive and specific identification by GC-MS. nih.gov

Table 2: Derivatization Reagents for the Analysis of Alkyl Methylphosphonic Acids

| Derivatization Reagent | Abbreviation | Reaction Product | Analytical Technique | Key Findings/Advantages |

|---|---|---|---|---|

| Trimethylsilyldiazomethane | TMSDAM | Methyl ester | GC-MS | Effective for methylating acidic CWC-related chemicals in various environmental matrices. researchgate.net |

| Trimethyloxonium tetrafluoroborate | TMO·BF₄ | Methyl ester | GC-MS, GC-FPD | Allows for simultaneous and rapid derivatization of phosphonic and sulfonic acids in soil samples at ambient temperature. Optimal reaction time is generally around 3 hours. osti.govnih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (B98337) ester | GC-MS | Converts acids to their trimethylsilyl derivatives, enabling selective detection in complex matrices. researchgate.net |

| Diazomethane | DAM | Methyl ester | GC-MS | A well-known reagent for creating methyl esters suitable for GC analysis, though it is hazardous. researchgate.net |

Advanced Methodologies for Enzymatic Adduct Characterization

Exposure to this compound can lead to the formation of covalent adducts with proteins, most notably with cholinesterases like butyrylcholinesterase (BuChE). scirp.orgtno.nl These adducts serve as crucial biomarkers for verifying exposure.

The fluoride (B91410) reactivation method is a powerful technique for the retrospective detection of exposure to organophosphorus nerve agents. scirp.orgtno.nl The method is based on the principle that the phosphonyl moiety bound to the active site serine of an enzyme like BuChE can be cleaved by incubation with fluoride ions. tno.nl This process regenerates the original organophosphonofluoridate, in this case, this compound.

The regenerated agent is then extracted from the biological matrix, typically using solid-phase extraction (SPE) or liquid-liquid extraction, and analyzed by a sensitive technique like gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). scirp.orgsemanticscholar.orgtno.nl Recent improvements to this method have focused on enhancing sample preparation, for example, by using new SPE cartridges or simple organic extraction procedures to increase recovery yields and reduce sample loss. scirp.orgtno.nl The use of large volume injection techniques in GC can further improve detection limits, allowing for the detection of very low levels of enzyme inhibition. tno.nl This method is highly specific because it regenerates the parent agent, providing strong evidence of exposure. scirp.orgsemanticscholar.org

Computational Chemistry and Theoretical Modeling of Isobutyl Methylphosphonofluoridate Reactivity

Quantum Mechanical Calculations of Reaction Pathways and Energy Barriers

Quantum mechanical calculations are fundamental to understanding the chemical behavior of isobutyl methylphosphonofluoridate. These methods, rooted in solving the Schrödinger equation, allow for the detailed exploration of reaction pathways and the determination of energy barriers associated with chemical transformations. nih.gov By mapping the potential energy surface, researchers can identify transition states, which are the highest energy points along a reaction coordinate, and calculate the activation energy required for a reaction to occur. nih.gov This information is crucial for predicting reaction rates and understanding the feasibility of different chemical processes.

Density Functional Theory (DFT) Applications to Hydrolysis Mechanisms

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the reactivity of organophosphorus compounds like this compound. DFT methods are particularly well-suited for investigating hydrolysis mechanisms, a key reaction pathway for this class of compounds. These calculations can elucidate the step-by-step process of how water molecules or hydroxide (B78521) ions attack the phosphorus center, leading to the cleavage of the P-F or P-O bond.

Studies employing DFT can model the reaction in both the gas phase and in solution, often using continuum solvation models to account for the effect of the solvent. nih.gov The choice of functional and basis set is critical for obtaining accurate results. For instance, hybrid functionals like B3LYP and mPW1K, combined with Pople-style or other extensive basis sets, have been successfully used to calculate the energetics of hydrolysis. nih.govresearchgate.net These calculations can predict whether the hydrolysis proceeds through an associative or dissociative mechanism and can determine the relative energy barriers for the cleavage of different bonds.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum mechanical calculations provide detailed information about the electronic structure and reaction energetics, molecular dynamics (MD) simulations are essential for understanding the influence of the solvent and the conformational flexibility of this compound. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

These simulations can reveal how solvent molecules, such as water, arrange themselves around the this compound molecule and how these interactions affect its reactivity. nih.gov For example, MD simulations can show the formation of hydrogen bonds between water and the phosphoryl oxygen or the fluorine atom, which can play a crucial role in the hydrolysis mechanism. Furthermore, these simulations are invaluable for exploring the conformational landscape of the molecule. This compound possesses several rotatable bonds, leading to multiple possible conformers. MD simulations can identify the most stable conformers and the energy barriers for interconversion between them, providing a dynamic picture of the molecule's structure in solution. researchgate.netresearchgate.net

Modeling Interactions with Catalytic Surfaces (e.g., Metal Oxides, Magnesium Hydroxide)

The interaction of this compound with catalytic surfaces is a critical area of research, particularly for developing effective decontamination and degradation methods. Computational modeling plays a vital role in understanding these interactions at the atomic level.

Researchers use computational methods to model the adsorption of this compound onto the surfaces of materials like metal oxides (e.g., Al₂O₃, TiO₂) and magnesium hydroxide. acs.org These models can predict the preferred binding sites on the surface and the nature of the chemical interactions, such as the formation of coordinate bonds between the phosphoryl oxygen and metal centers on the surface. acs.org By calculating the adsorption energies, it is possible to determine the strength of the interaction. Furthermore, these models can be used to investigate the catalytic mechanisms of hydrolysis or decomposition on the surface, identifying key surface-mediated reaction pathways and the role of surface hydroxyl groups or other active sites. acs.org

Theoretical Prediction of Spectroscopic Properties and Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the spectroscopic properties of this compound, which are essential for its detection and characterization. Theoretical calculations can predict various spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular vibrations. mdpi.com Similarly, theoretical predictions of NMR chemical shifts can aid in the interpretation of experimental NMR data, helping to confirm the molecule's structure. These computational predictions are not only valuable for identifying the compound but also for understanding how its structure relates to its spectroscopic signatures.

Development and Application of Chemical Surrogates for Isobutyl Methylphosphonofluoridate Research

Rationale for Surrogate Compound Development in Organophosphorus Chemistry

The primary rationale for developing surrogate compounds in organophosphorus chemistry is to provide safer alternatives for research on highly toxic nerve agents. researchgate.netnih.gov Organophosphorus compounds, including pesticides and chemical warfare agents, are potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. nih.govnih.gov The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of debilitating and life-threatening symptoms. nih.gov

The extreme toxicity of agents like sarin (B92409) necessitates specialized and highly regulated laboratory facilities, limiting the number of researchers who can work with them directly. researchgate.net Chemical surrogates are designed to have similar chemical structures and reaction mechanisms to their parent compounds but with significantly lower toxicity. nih.govmdpi.com This allows for a broader range of research activities, including the initial screening of potential therapeutic agents like cholinesterase reactivators, to be conducted in standard laboratory settings. nih.gov

Furthermore, surrogates that phosphorylate cholinesterases with the same moiety as the actual nerve agent are highly relevant for studying the efficacy of reactivators. nih.gov The development of such surrogates is crucial for advancing our understanding of nerve agent toxicology and for the development of effective medical countermeasures. researchgate.netnih.gov

Synthesis and Characterization of Relevant Sarin Surrogates

The synthesis of effective sarin surrogates involves creating molecules that replicate the key chemical features of sarin, particularly the isopropyl methylphosphonate (B1257008) group, while replacing the highly toxic fluorine atom with a less reactive leaving group. nih.govresearchgate.net These surrogates are then thoroughly characterized to confirm their structure and purity. nih.gov

Nitrophenyl isopropyl methylphosphonate (NIMP) is a widely used surrogate for sarin. nih.govoup.com In NIMP, the fluorine atom of sarin is replaced by a 4-nitrophenoxy group. researchgate.net This substitution creates a molecule that still acts as a potent inhibitor of cholinesterases but is less volatile and significantly less toxic than sarin. nih.gov

The synthesis of NIMP typically involves the reaction of methylphosphonic dichloride with 4-nitrophenol (B140041) and subsequently with isopropyl alcohol in the presence of a base like triethylamine. researchgate.net The resulting product can be purified and is stable enough for use in both in vitro and in vivo studies. nih.gov Characterization of NIMP is performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical structure and purity. nih.gov NIMP has been shown to be a potent inhibitor of AChE from various sources, including rat brain and human erythrocytes. nih.gov

Phthalimidyl isopropyl methylphosphonate (PIMP) is another surrogate developed for sarin research. nih.govoup.com In this compound, the leaving group is N-hydroxyphthalimide. oup.com PIMP is synthesized in a similar manner to NIMP, by reacting methylphosphonic dichloride with N-hydroxyphthalimide and isopropyl alcohol. oup.com

While PIMP is also a potent inhibitor of cholinesterases, it has been found to be less stable in aqueous solutions compared to NIMP. nih.gov This instability makes PIMP more suitable for in vitro assays where its rapid degradation is less of a concern. nih.gov Like NIMP, PIMP is characterized by LC-MS and NMR to ensure its identity and purity before use in experimental studies. nih.gov

Comparative Studies of Surrogate Reactivity and Degradation Pathways with O-Isopropyl Methylphosphonofluoridate

Comparative studies of the reactivity and degradation of sarin surrogates with O-isopropyl methylphosphonofluoridate (sarin) are essential to validate their use in research. While direct comparisons are limited due to the hazards of working with sarin, studies on surrogates provide valuable insights into the potential behavior of the actual agent.

Research has shown that surrogates like Diisopropyl methylphosphonate (DIMP), while structurally similar to sarin, can exhibit different decomposition products depending on the conditions. researchgate.netnjit.eduresearchgate.net For instance, the thermal decomposition of DIMP produces propene, methylphosphonic acid, and isopropanol. researchgate.netresearchgate.net Understanding these pathways is crucial for developing effective decontamination and disposal methods.

The reactivity of surrogates with cholinesterases is a key area of comparison. Studies have demonstrated that surrogates like NIMP and PIMP are potent inhibitors of AChE, similar to sarin, and they form a stable adduct with the enzyme. nih.gov The rate of this inhibition and the subsequent "aging" of the enzyme-adduct complex, which renders it resistant to reactivation, are critical parameters for evaluating the relevance of a surrogate. nih.gov For instance, the rate of AChE aging after inhibition by NIMP was found to be slow, making it a useful tool for in vitro and in vivo reactivation studies. nih.gov

Application of Surrogates in Mechanistic Enzymatic Inhibition Studies (e.g., Cholinesterase Adduct Formation and Reactivation)

A primary application of sarin surrogates is in the study of the mechanistic details of cholinesterase inhibition and reactivation. researchgate.netnih.gov When an organophosphorus compound like sarin or its surrogates inhibits AChE, it forms a covalent bond with a serine residue in the active site of the enzyme, creating a phosphonylated adduct. nih.gov This process effectively inactivates the enzyme. nih.gov

Surrogates like NIMP and PIMP are designed to transfer the same isopropyl methylphosphonate group to the cholinesterase active site as sarin does. nih.gov This allows researchers to study the formation of this specific adduct and to screen for potential reactivators (oximes) that can cleave the phosphorus-enzyme bond and restore enzyme function. nih.gov The use of surrogates enables high-throughput screening of new oxime-based therapies in a safer and more cost-effective manner. nih.gov

Furthermore, in vivo studies using surrogates in animal models, such as rats, have provided valuable information on the time course of AChE inhibition in different tissues, including the brain. nih.gov For example, studies with NIMP have determined the time to peak brain AChE inhibition, which is crucial for understanding the window of opportunity for effective treatment after exposure. nih.gov These studies also help in evaluating the in vivo efficacy of potential reactivators. nih.gov

The development and use of radiolabeled surrogates, such as [11C]Sarin-surrogates, have also opened up new avenues for research, allowing for in vivo imaging studies to better understand the distribution and kinetics of these compounds in the body. nih.govnih.gov

Conclusion and Future Directions in Isobutyl Methylphosphonofluoridate Research

Advancements in Synthesis of Novel Analogs for Mechanistic Probes

The synthesis of novel analogs of isobutyl methylphosphonofluoridate is crucial for deepening the understanding of the mechanisms of toxicity and hydrolysis. Future research will focus on creating analogs with specific isotopic labels (e.g., ¹³C, ¹⁸O, ²H) or fluorescent tags. These molecular probes are instrumental in tracking the metabolic pathways and reaction kinetics of hydrolysis without using the highly toxic agent itself.

A significant challenge lies in designing transition-state analogs (TSAs) for complex reactions. nih.gov The strategic design of TSAs is fundamental to generating catalytic antibodies that can serve as enzyme mimics for detoxification. nih.gov Future work will emphasize creating TSAs that selectively favor the formation of non-toxic products, guiding the development of more effective biocatalysts. nih.gov This involves a deeper understanding of the reaction's transition state to design a molecule that mimics it closely, thereby eliciting a potent catalytic response from a screening process. nih.gov

Design and Engineering of Highly Efficient Catalytic Systems for Enhanced Deactivation

The rapid and effective neutralization of this compound remains a primary goal. Future research is moving beyond traditional hydrolysis methods to the design of advanced catalytic systems. A major area of development is in the field of metal-organic frameworks (MOFs), which have shown exceptional promise. northwestern.edusciencedaily.com